N,N'-bis(5-methyl-1,2-oxazol-3-yl)hexanediamide
Overview
Description
N,N’-bis(5-methyl-1,2-oxazol-3-yl)hexanediamide is a compound that features two oxazole rings attached to a hexanediamide backbone Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Scientific Research Applications
N,N’-bis(5-methyl-1,2-oxazol-3-yl)hexanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(5-methyl-1,2-oxazol-3-yl)hexanediamide typically involves the reaction of 5-methyl-1,2-oxazole with hexanediamide under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product. The exact synthetic route can vary, but it generally involves the following steps:
Formation of 5-methyl-1,2-oxazole: This can be achieved through the cyclization of appropriate precursors.
Coupling with hexanediamide: The oxazole rings are then coupled with hexanediamide using a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(5-methyl-1,2-oxazol-3-yl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxazole rings or the hexanediamide backbone.
Substitution: The compound can undergo substitution reactions where functional groups on the oxazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce reduced oxazole derivatives.
Mechanism of Action
The mechanism of action of N,N’-bis(5-methyl-1,2-oxazol-3-yl)hexanediamide involves its interaction with molecular targets in biological systems. The oxazole rings can interact with enzymes and receptors through various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound also contains an oxazole ring and has been studied for its biological activities.
(5-methyl-1,2-oxazol-3-yl)methanesulfonamide:
Uniqueness
N,N’-bis(5-methyl-1,2-oxazol-3-yl)hexanediamide is unique due to its dual oxazole rings and hexanediamide backbone, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N'-bis(5-methyl-1,2-oxazol-3-yl)hexanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-9-7-11(17-21-9)15-13(19)5-3-4-6-14(20)16-12-8-10(2)22-18-12/h7-8H,3-6H2,1-2H3,(H,15,17,19)(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOFYIPLEDIPNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCCC(=O)NC2=NOC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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